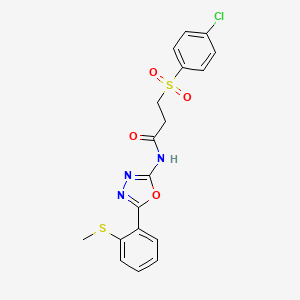
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O4S2 and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₄ClN₃O₄S₂
- Molecular Weight : 423.9 g/mol
- CAS Number : 886911-69-9
The compound features a sulfonamide group linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methylthio groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, a study on 5-aryl-1,3,4-oxadiazol derivatives reported potent inhibition of cancer cell proliferation through modulation of the Rho/MRTF/SRF signaling pathway . The specific compound under review may share similar mechanisms due to the structural analogies.
Antiviral Activity
Compounds containing sulfonamide and oxadiazole moieties have been evaluated for antiviral activities. A related study demonstrated that certain sulfonamide derivatives showed promising results against tobacco mosaic virus (TMV) . This suggests that the target compound may also possess antiviral properties worth exploring.
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has not been extensively documented; however, related compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . Given the structural similarities, it is plausible that this compound could exhibit COX inhibitory activity.
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, based on related compounds:
- Cell Signaling Modulation : It may influence cellular pathways associated with apoptosis and cell proliferation.
- Interaction with Nucleophiles : The oxadiazole ring has been reported to react with cellular nucleophiles, potentially leading to modifications in protein function .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-Oxadiazol Derivative | Anticancer | <10 nM | |
| Sulfonamide Derivative | Antiviral (TMV) | ~50% Inhibition | |
| COX Inhibitor Analogs | Anti-inflammatory | Varies by structure |
These findings highlight the potential therapeutic applications of the compound in oncology and virology.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-27-15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIDEHCRBOSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














